molecular formula C26H26N2O6S B12299679 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12299679
M. Wt: 494.6 g/mol
InChI Key: JIRBAUWICKGBFE-UHFFFAOYSA-N
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Preparation Methods

Carindacillin is synthesized through a series of chemical reactions starting from carbenicillin. The synthetic route involves the esterification of carbenicillin with indanyl . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for carindacillin involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Carindacillin undergoes hydrolysis in vivo to produce carbenicillin . The primary reaction it undergoes is hydrolysis, which is facilitated by enzymes in the small intestine. This hydrolysis reaction converts carindacillin into its active form, carbenicillin, which then exerts its antibacterial effects . Common reagents and conditions for this reaction include water and enzymatic catalysts. The major product formed from this reaction is carbenicillin .

Scientific Research Applications

Carindacillin has been extensively studied for its antibacterial properties. It is used in scientific research to investigate the treatment of urinary tract infections and prostatitis . In chemistry, carindacillin is used as a model compound to study the hydrolysis of ester prodrugs. In biology, it is used to understand the mechanisms of bacterial resistance to penicillin antibiotics. In medicine, carindacillin is used to treat infections caused by susceptible bacteria . In industry, it is used in the development of new antibacterial agents and formulations .

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)

InChI Key

JIRBAUWICKGBFE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Origin of Product

United States

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